Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups at positions 3 and 5, and an ester group at position 1. It is a colorless crystalline solid at room temperature and is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Another method involves the dehydrogenation of methyl chloroacetate to form the triazole ring, followed by esterification with methanol. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis. Catalysts and advanced purification techniques are employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting various diseases, including infections and cancer.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and ester substitutions.
3,5-Dimethyl-1H-1,2,4-triazole: Similar to the compound but without the ester group.
Methyl 1H-1,2,4-triazole-3-carboxylate: Another ester derivative of triazole with different substitution patterns.
Uniqueness
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQCSZBQPRGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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